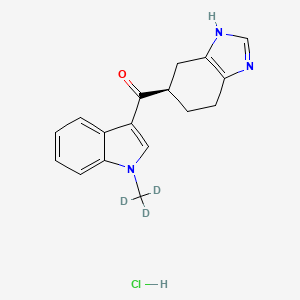

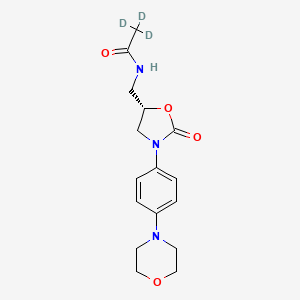

Ramosetron-d3 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ramosetron-d3 Hydrochloride is a deuterium-labeled version of Ramosetron Hydrochloride . It’s a potent and selective serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy or surgery . The drug works by blocking the action of serotonin, a neurotransmitter that is released in the body in response to chemotherapy or surgery and can cause nausea and vomiting .

Molecular Structure Analysis

Ramosetron-d3 Hydrochloride has a molecular weight of 318.82 and a molecular formula of C17H15D3ClN3O . The SMILES representation of its structure isO=C([C@H]1CC2=C(N=CN2)CC1)C3=CN(C([2H])([2H])[2H])C4=CC=CC=C34.Cl[H] . Physical And Chemical Properties Analysis

Ramosetron-d3 Hydrochloride has a molecular weight of 318.82 and a molecular formula of C17H15D3ClN3O . The SMILES representation of its structure isO=C([C@H]1CC2=C(N=CN2)CC1)C3=CN(C([2H])([2H])[2H])C4=CC=CC=C34.Cl[H] . Further physical and chemical properties such as solubility and stability are not explicitly mentioned in the available literature.

科学的研究の応用

Irritable Bowel Syndrome (IBS) Management

Ramosetron has been evaluated for its effectiveness in treating IBS, particularly the diarrhea-predominant form (IBS-D). Studies have demonstrated its capacity to improve stool consistency and relieve overall IBS symptoms in male patients. For example, a study found that Ramosetron significantly improved stool consistency and provided relief from overall IBS symptoms compared to placebo in male patients (Fukudo et al., 2014). Another research effort indicated that Ramosetron was effective and well-tolerated in both male and female IBS patients, suggesting its utility across genders (Matsueda et al., 2008).

Postoperative Nausea and Vomiting (PONV)

Ramosetron's efficacy extends to the prevention and treatment of PONV. Comparative studies with other 5-HT3 receptor antagonists like ondansetron have shown Ramosetron's effectiveness in reducing the incidence of nausea and vomiting following gynecological surgery, with patients experiencing significant relief (Kim et al., 2009).

Chemotherapy-induced Nausea and Vomiting (CINV)

Ramosetron has also been investigated for its role in managing CINV, a common adverse effect experienced by patients undergoing chemotherapy. A study highlighted Ramosetron's ability to prevent CINV in patients with hematological malignancies, showcasing its potential as a safe and effective antiemetic option (Zeng et al., 2001).

Additional Research Insights

Beyond these applications, Ramosetron's influence on gastrointestinal motility and its potential compatibility with other medications have been subjects of research. For instance, a study on the physical compatibility and chemical stability of Ramosetron in combination with dezocine suggests its safe use in patient-controlled analgesia, offering a glimpse into its versatile pharmacological profile (Guo & Chen, 2022).

作用機序

Ramosetron-d3 Hydrochloride works by blocking the action of serotonin, a neurotransmitter that is released in the body in response to chemotherapy or surgery and can cause nausea and vomiting . It is a selective serotonin 5-HT3 receptor antagonist commonly employed to treat nausea and vomiting, in addition to certain diarrheal conditions .

Safety and Hazards

将来の方向性

Ramosetron has been found effective for relief of overall IBS-D-like symptoms in patients with quiescent Inflammatory Bowel Disease (IBD) . This suggests potential future directions for the use of Ramosetron and its derivatives like Ramosetron-d3 Hydrochloride in the treatment of IBS-D-like symptoms in patients with quiescent IBD .

特性

IUPAC Name |

[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]-[1-(trideuteriomethyl)indol-3-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXYTCLDXQRHJO-LUVKJXGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(E)-2-Methoxyvinyl]oxy}benzene](/img/structure/B588799.png)